{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid
Description
Properties
IUPAC Name |
2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17/h8H,2-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYDORLHRLGUIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid, with the molecular formula and a molecular weight of 239.27 g/mol, is a compound that has garnered interest for its potential biological activities. This compound belongs to the tetrazole class, which is known for diverse pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.
The compound's structure includes a tetrazole ring, which is a five-membered heterocyclic compound containing four nitrogen atoms. The presence of the 4-methylpiperidine moiety enhances its solubility and bioavailability, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₅O₂ |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 924858-68-4 |
| Purity | ≥95% |
| Hazard Classification | Irritant |
Antimicrobial Activity
The tetrazole derivatives have shown significant antimicrobial properties. In studies evaluating various tetrazole compounds, it was found that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Tetrazole compounds are also noted for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent investigations into tetrazole derivatives have revealed promising anticancer activities. Some studies have reported that specific tetrazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo . The mechanisms often involve the modulation of cell cycle progression and apoptosis-related proteins.
Study on Antibacterial Activity
A study published in the Journal of Medicinal Chemistry explored a series of tetrazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity, with some outperforming standard antibiotics like ampicillin . The minimum inhibitory concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 125 |
Study on Anticancer Activity
Another significant study focused on the anticancer effects of tetrazole derivatives. The research demonstrated that certain compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 10 to 30 μM . These findings suggest that modifications to the tetrazole structure can enhance anticancer activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : {5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid
- CAS Number : 924858-68-4
- Molecular Formula : C₁₀H₁₇N₅O₂
- Molecular Weight : 239.28 g/mol
- Key Features : A tetrazole ring substituted at position 5 with a 4-methylpiperidinylmethyl group and at position 1 with an acetic acid moiety.
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
The compound’s analogs differ in substituents on the tetrazole ring and adjacent functional groups, significantly altering physicochemical and biological properties.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The 4-methylpiperidine group in the target compound increases logP compared to morpholine or pyrimidine analogs, favoring blood-brain barrier penetration.
- Solubility: Acetic acid moiety enhances aqueous solubility (e.g., 2-(1H-tetrazol-1-yl)acetic acid monohydrate is highly soluble) .
- Metabolic Stability : Piperidine derivatives may undergo slower hepatic metabolism compared to furan-containing analogs .
Challenges and Opportunities
- Solubility-Lipophilicity Balance : The 4-methylpiperidine group may limit solubility; salt formation (e.g., hydrochloride) could mitigate this .
- Synthetic Complexity : Introducing 4-methylpiperidinylmethyl requires multi-step synthesis, whereas aryl substituents () are simpler to incorporate.
- Structure-Activity Relationships (SAR) : Further studies are needed to optimize substituents for target specificity and metabolic stability.
Q & A
Basic Questions
Q. What are the key synthetic routes for {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions. A common approach includes:
Tetrazole Formation : Reacting 4-methylpiperidine derivatives with nitriles or azides under controlled conditions. For example, NaN₃ in DMF at 50°C can facilitate tetrazole ring formation .
Methylpiperidine Substitution : Introducing the 4-methylpiperidin-1-ylmethyl group via nucleophilic substitution or reductive amination.
Acetic Acid Functionalization : Coupling the tetrazole-piperidine intermediate with bromoacetic acid or via ester hydrolysis.
- Key Conditions : Temperature control (50–80°C), inert atmosphere (N₂/Ar), and solvents like THF or DMF are critical for yield optimization .
Q. How is the compound characterized structurally and spectroscopically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments (e.g., piperidine CH₂ at δ ~2.5–3.5 ppm, tetrazole protons at δ ~8–9 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (theoretical: 239.28 g/mol; observed: [M+H]+ at m/z 240.29) .
- Infrared (IR) Spectroscopy : Peaks at ~1719 cm⁻¹ (C=O stretch) and ~1248 cm⁻¹ (C-N stretch) validate functional groups .
Q. What crystallographic tools are used for structural determination?
- Methodological Answer :
- SHELX Suite : SHELXL refines crystal structures using high-resolution X-ray diffraction data. For tetrazole derivatives, space group assignments (e.g., P2₁2₁2₁) and hydrogen-bonding networks are analyzed .
- Comparative Analysis : Reference crystal data from similar compounds (e.g., 2-(1H-tetrazol-1-yl)acetic acid monohydrate, Acta Cryst. E68, o2561) aids in interpreting lattice parameters .
Advanced Research Questions
Q. How can computational methods optimize the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use programs like AutoDock Vina to predict binding affinities with targets (e.g., viral proteases or bacterial enzymes). For example, tetrazole analogs show antiviral activity via H-bonding with H1N1 neuraminidase .
- PRODA Enzyme Design : Optimize enzymatic condensation reactions (e.g., coupling with cephalosporanic acid derivatives) by simulating acyl donor-nucleophile interactions. MD simulations validate kinetic selectivity .
- Data Analysis : Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine pharmacophore models.
Q. What experimental strategies resolve contradictions in reported biological activities?
- Methodological Answer :
- Dose-Response Studies : Perform in vitro assays (e.g., MIC for antibacterial activity) across multiple cell lines to assess consistency. For example, tetrazole derivatives may show variable cytotoxicity due to uptake differences .
- Mechanistic Profiling : Use kinetic assays (e.g., first-order kinetics for enzyme inhibition) to differentiate direct target engagement from off-target effects. Reference selectivity indices (e.g., rimantadine vs. tetrazole analogs in H1N1 inhibition) .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Methodological Answer :
- Impurity Control : Monitor by-products (e.g., deacylated or open-ring analogs) via HPLC (C18 column, 254 nm detection). Adjust pH during workup to minimize hydrolysis .
- Table: Common Impurities in Tetrazole Derivatives
| Impurity | Source | Mitigation Strategy |
|---|---|---|
| Deacylated derivative | Hydrolysis under acidic conditions | Use buffered solvents (pH 6–7) |
| Open-ring delta-3 isomer | Thermal degradation | Limit reaction temperature <80°C |
Q. How does the compound’s structure influence its reactivity in medicinal chemistry applications?
- Methodological Answer :
- Functional Group Synergy : The tetrazole ring (acidic NH) and piperidine (basic N) enable pH-dependent solubility, critical for prodrug design.
- Reactivity Studies :
- Esterification : React with methanol/H₂SO₄ to form methyl esters for improved membrane permeability .
- Coordination Chemistry : The tetrazole N atoms act as ligands for metal ions (e.g., Cu²⁺), enabling catalytic or imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
